Superior Antiproliferative Activity of Imidazole-1,2,4-Oxadiazole Scaffold Against MCF-7 Breast Cancer Cells vs. Erlotinib
Compounds built upon the imidazole-1,2,4-oxadiazole scaffold, of which 5-(1H-imidazol-4-yl)-3-methyl-1,2,4-oxadiazole is the core, demonstrate enhanced antiproliferative activity against MCF-7 (breast cancer) cells compared to the clinical standard erlotinib. In a series of 15 synthesized hybrids, the most active compound (6o) exhibited significantly greater potency, validating the intrinsic potential of this core structure for anticancer drug design [1].
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | Imidazole-1,2,4-oxadiazole hybrids (6a-6o) |
| Comparator Or Baseline | Erlotinib (standard EGFR inhibitor) |
| Quantified Difference | Compound 6o displayed most promising activity compared to Erlotinib (exact IC50 values not available in abstract). |
| Conditions | Human cancer cell lines: MCF-7, HepG2, A549 |
Why This Matters
Demonstrates that the core scaffold offers a validated starting point for achieving superior potency against breast cancer cells compared to a marketed drug.
- [1] Lavunuri S, Nadh RV, Rapeti SK. Anti-Proliferative, Anti-EGFR and In Silico Studies of a Series of New Imidazole Tethered 1,2,4-Oxadiazoles. Polycyclic Aromatic Compounds. 2024 Aug 8;44(7):4871-4884. View Source
